SGR Enables Aryl Ketone → Internal Alkyne Conversion (OBR Produces Only Methyl Enol Ethers)
Dimethyl (diazomethyl)phosphonate (SGR) is the only Seyferth–Gilbert-class reagent capable of converting aryl ketones directly to internal alkynes. When isolated SGR is treated with KOtBu in THF at −78 °C and then reacted with an aryl ketone, the desired internal alkyne is obtained in 60–95% yield [1]. In contrast, the Ohira–Bestmann reagent (OBR), when employed under its standard one-pot conditions (K₂CO₃, MeOH, rt), generates the (diazomethyl)phosphonate anion in situ but the methanol present irreversibly traps the vinylidene carbene intermediate from ketones, yielding methyl enol ethers as the exclusive product—zero alkyne formation is observed . This is not a yield optimization issue but a mechanistic divergence that makes OBR fundamentally unsuitable for internal alkyne synthesis from ketones.
| Evidence Dimension | Product formed from aryl ketone substrate |
|---|---|
| Target Compound Data | Internal alkyne; yield range 60–95% for aryl ketones (Gilbert & Weerasooriya 1982) |
| Comparator Or Baseline | Ohira–Bestmann reagent (OBR): Methyl enol ether (exclusive); alkyne = 0% |
| Quantified Difference | Complete switch in reaction outcome: alkyne vs. enol ether; qualitative but mechanistically absolute |
| Conditions | SGR: KOtBu, THF, −78 °C to rt (anhydrous); OBR: K₂CO₃, MeOH, rt (standard one-pot) |
Why This Matters
For any synthetic route requiring conversion of a ketone to an internal alkyne, SGR is the only viable Seyferth–Gilbert reagent; procurement of OBR as a substitute leads to complete synthetic failure.
- [1] Gilbert, J. C.; Weerasooriya, U. J. Org. Chem. 1982, 47, 1837–1845. Yields of 60–95% reported for aryl ketone → internal alkyne conversion. DOI: 10.1021/jo00349a007 View Source
